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Compound Focus: Miransertib

CAS No.: 1313881-70-7

Cat. No.: S002503

Chemical Structure and ldentifiers

Miransertib is a small molecule drug candidate with specific chemical characteristics and identifiers crucial

for research and development.

Table 1: Chemical Identity and Properties of Miransertib

Property Details

Generic Miransertib [1]
Name

Synonyms ARQ 092, ARQ-092, ARQ092, MK-7075 [1] [2]

CAS 1313881-70-7 (free base) [1] [3]
Number

Molecular  C27H24Ne (free base) [1] [3]
Formula

Average 432.531 g/mol (free base) [1]
Molecular
Weight
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Property

IUPAC
Name

SMILES

Solubility

(DMSO)

Solubility
(Ethanol)

Water
Solubility

Storage

Details

3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine
[1]

NC1=NC=CC=C1C1=NC2=CC=C(N=C2N1C1=CC=C(C=C1)C1(N)CCC1)C1=CC=CC=C1

[1]

75 mg/mL (159.92 mM) [2]

4 mg/mL (8.53 mM) [2]

Insoluble [2]

Store at -20°C [2]

Note on Salt Form: A hydrochloride (HCI) salt form is also available and commonly used. Its CAS number

is 1313883-00-9, molecular formula is C27H25CINe, and molecular weight is 468.99 g/mol [2].

Mechanism of Action and Pharmacological Targets

Miransertib functions as a potent, selective, and orally bioavailable allosteric inhibitor of the Akt kinase

(also known as Protein Kinase B) [4] [3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway,

which regulates critical cellular processes including growth, survival, and metabolism [4].

The diagram below illustrates the signaling pathway and the point of inhibition by Miransertib.
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Akt Signaling Pathway and Miransertib Inhibition
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Akt signaling pathway and Miransertib inhibition. Miransertib allosterically inhibits active Akt, disrupting

downstream signaling.

Key Pharmacological Characteristics:

¢ Allosteric Inhibition: Miransertib binds to a site other than the active kinase domain, modulating Akt

activity [4] [3].

e Pan-Akt Inhibitor: It is effective against all three isoforms of Akt (Aktl, Akt2, Akt3) as shown in the

table below [4] [3].

¢ Inhibition of Akt1-E17K Mutant: Miransertib also potently inhibits the activity of the oncogenic Akt1-
E17K mutant protein [2].

Table 2: Potency of Miransertib Against Akt Isoforms

Target ICs0 (NM)
Aktl 2.7 [3]
Akt2 14 [3]
Akt3 8.1[3]

Aktl E17K mutant

Information present (specific ICso not listed in search results) [2]
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Key Experimental Data and Protocols

A significant body of research supports the investigation of Miransertib for new therapeutic areas, such as

its repurposing for the treatment of leishmaniasis [4] [5].

Table 3: In Vitro and In Vivo Efficacy of Miransertib

Model/Assay Findings/Results

In Vitro - Leishmania Cultured promastigotes of L. donovani and L. amazonensis were
promastigotes susceptible to Miransertib [4] [5].

In Vitro - Macrophage Miransertib was markedly effective against intracellular amastigotes in L.
infection donovani or L. amazonensis-infected macrophages [4] [5].

In Vivo - Visceral Oral administration in L. donovani-infected mice reduced parasite load in
Leishmaniasis (Mouse) the liver and spleen; parasite clearance in the spleen was comparable to

miltefosine [4] [5].

In Vivo - Cutaneous Treatment reduced lesion size by 40% compared to mock-treated mice
Leishmaniasis (Mouse) [4] [5].

In Vivo - Pharmacokinetics = Shows good absolute oral bioavailability (F) in rats (62% at 5 mg/kg)

and monkeys (49% at 10 mg/kg) [2].

The following diagram outlines the general workflow of a key study that evaluated Miransertib's efficacy

against Leishmania in vitro and in vivo.
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Workflow for evaluating Miransertib's efficacy against Leishmania in vitro and in vivo.

Detailed Experimental Protocol

The following methodology is adapted from the study by Nandan et al. (2018) [4] [5]:

1. Cell Culture and Infection Model:

e Macrophages: Use human monocytic THP-1 cells differentiated into macrophages with 10 ng/mL
PMA for 16-18 hours, or murine RAW264.7 macrophage cell lines. Maintain cells in appropriate media
(RPMI for THP-1, DMEM for RAW264.7) [4] [5].

e Parasites: Culture Leishmania donovani promastigotes in M199 media and Leishmania amazonensis
in Schneider's Drosophila Medium at 26°C. Use stationary-phase promastigotes (day 5) for infections
[4] [3].

¢ Infection: Infect differentiated macrophages at a Multiplicity of Infection (MOI) of 20:1 (for L.
donovani) or ratios of 1:5 to 1:20 (for L. amazonensis). Allow infection to proceed for 24 hours [4] [5].

2. Compound Treatment and Assessment:

¢ Treatment: After the infection period, treat the infected macrophages with Miransertib. The tested
concentration range in vitro was typically 0 to 5 pM. Use miltefosine (0 to 10 uM) as a positive control
and DMSO as a vehicle control [4] [5].

¢ Viability and Efficacy Assessment:

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s002503?utm_src=pdf-body-img
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0206920
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219794/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0206920
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219794/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0206920
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219794/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0206920
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219794/
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0206920
https://pmc.ncbi.nlm.nih.gov/articles/PMC6219794/
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Parasite Counting: After 24 hours of treatment, fix cells and stain (e.g., Wright-Giemsa stain).
Count the number of intracellular amastigotes per macrophage [4] [5].

o Parasite Rescue & Transformation: Lyse infected cells mildly (e.g., using 0.01% SDS) to
rescue live amastigotes. Transfer the lysate to growth media and incubate at 26°C for 48 hours
to allow transformation to promastigotes. Quantify infection by manually counting the
transformed promastigotes [4] [5].

o Cell Viability (MTS Assay): To assess potential toxicity of Miransertib to host macrophages,
perform an MTS assay. Treat differentiated THP-1 cells with various concentrations of
Miransertib for 24 hours, add MTS reagent, and measure absorbance at 490nm after 4 hours
[4] [3]-

o Western Blot Analysis: To confirm mechanism of action, analyze cell lysates for markers like
LC3-II (autophagy), and phosphorylated Akt (S473) and total Akt using specific antibodies [4]

[5].
3. In Vivo Efficacy Study:

¢ Animals: Use groups of female BALB/c mice (e.g., 8-week-old, 4 per group) [4] [5].

¢ Infection and Dosing: Infect mice with L. donovani (for visceral model) or L. amazonensis (for
cutaneous model). Administer Miransertib orally. The specific dosage used in the cited study is not
provided in the search results [4] [5].

e Evaluation: At the end of the study, assess the parasite burden in the liver and spleen (for visceral
leishmaniasis) or measure the size of cutaneous lesions [4] [5].

Current Development Status

Miransertib is currently an investigational small molecule and has not yet received full approval for clinical

use [1]. It has been evaluated in clinical trials for conditions including:

¢ PI3K/Akt-driven tumors and Proteus syndrome [4] [3].
e One completed Phase 1 study was listed as NCT01473095 ("Phase 1 Dose Escalation Study of ARQ
092 in Adult Subjects With Advanced Solid Tumors and Recurrent Malignant Lymphoma) [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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